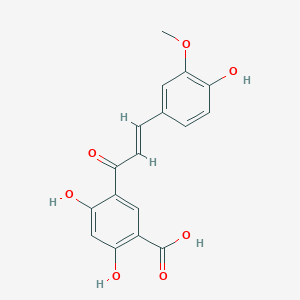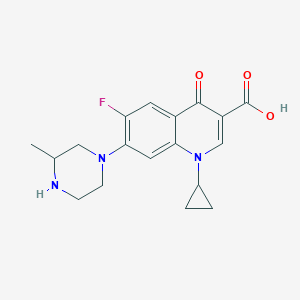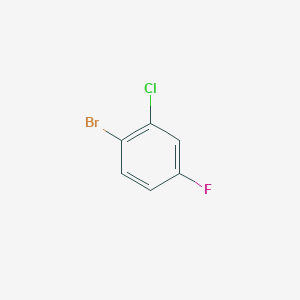
2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid, also known as rosmarinic acid, is a natural polyphenolic compound found in various plants. It has gained attention in recent years due to its potential therapeutic properties and its use in various scientific research applications.
Wirkmechanismus
Rosmarinic acid exerts its therapeutic effects through various mechanisms. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It also inhibits the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Rosmarinic acid has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It also improves glucose metabolism and insulin sensitivity. It has been found to improve cognitive function and memory in animal studies. It also exhibits a protective effect on the cardiovascular system by reducing blood pressure and improving lipid profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid acid in lab experiments is its availability. It can be extracted from various plants and is readily available. It is also relatively stable and can be stored for long periods. However, one of the limitations is its low solubility in water, which can affect its bioavailability. It also has a short half-life, which can limit its therapeutic potential.
Zukünftige Richtungen
There are various future directions for the study of 2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid acid. It can be studied for its potential use in the treatment of various diseases like Alzheimer's, diabetes, and cardiovascular diseases. It can also be studied for its potential use as a natural preservative in the food industry. Further studies can be conducted to improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, this compound acid is a natural polyphenolic compound with potential therapeutic properties. It has been extensively studied for its antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases. While there are advantages and limitations to its use in lab experiments, further studies can be conducted to improve its bioavailability and therapeutic potential.
Synthesemethoden
Rosmarinic acid can be extracted from various plants such as rosemary, sage, and basil. The extraction process involves the use of organic solvents like methanol or ethanol. The extracted compound can be purified using techniques like column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
Rosmarinic acid has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases like Alzheimer's, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
108051-40-7 |
|---|---|
Molekularformel |
C17H14O7 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O7/c1-24-16-6-9(3-5-13(16)19)2-4-12(18)10-7-11(17(22)23)15(21)8-14(10)20/h2-8,19-21H,1H3,(H,22,23)/b4-2+ |
InChI-Schlüssel |
OASSDTYGNQBLPV-DUXPYHPUSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
Synonyme |
2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)



![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

